N-(1-cyclopropanecarbonyl-2,3-dihydro-1H-indol-6-yl)-4-(trifluoromethyl)benzamide

NLRP3 inflammasome Indole derivatives Structure-activity relationship

N-(1-cyclopropanecarbonyl-2,3-dihydro-1H-indol-6-yl)-4-(trifluoromethyl)benzamide (CAS 1021207-70-4) is a synthetic indole derivative with the molecular formula C20H17F3N2O2 and a molecular weight of 374.4 g/mol. It features a cyclopropanecarbonyl group at the indoline nitrogen and a 4-(trifluoromethyl)benzamide moiety at the 6-position.

Molecular Formula C20H17F3N2O2
Molecular Weight 374.4 g/mol
CAS No. 1021207-70-4
Cat. No. B6536229
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(1-cyclopropanecarbonyl-2,3-dihydro-1H-indol-6-yl)-4-(trifluoromethyl)benzamide
CAS1021207-70-4
Molecular FormulaC20H17F3N2O2
Molecular Weight374.4 g/mol
Structural Identifiers
SMILESC1CC1C(=O)N2CCC3=C2C=C(C=C3)NC(=O)C4=CC=C(C=C4)C(F)(F)F
InChIInChI=1S/C20H17F3N2O2/c21-20(22,23)15-6-3-13(4-7-15)18(26)24-16-8-5-12-9-10-25(17(12)11-16)19(27)14-1-2-14/h3-8,11,14H,1-2,9-10H2,(H,24,26)
InChIKeyQQXJDTUTIGIUFY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(1-cyclopropanecarbonyl-2,3-dihydro-1H-indol-6-yl)-4-(trifluoromethyl)benzamide (CAS 1021207-70-4): Structural and Pharmacological Context for Procurement Decisions


N-(1-cyclopropanecarbonyl-2,3-dihydro-1H-indol-6-yl)-4-(trifluoromethyl)benzamide (CAS 1021207-70-4) is a synthetic indole derivative with the molecular formula C20H17F3N2O2 and a molecular weight of 374.4 g/mol . It features a cyclopropanecarbonyl group at the indoline nitrogen and a 4-(trifluoromethyl)benzamide moiety at the 6-position. This compound is structurally related to known bioactive indole-based NLRP3 inflammasome inhibitors and IDO1 inhibitors, but its specific pharmacological profile remains undercharacterized in the public literature .

Why Generic Substitution of N-(1-cyclopropanecarbonyl-2,3-dihydro-1H-indol-6-yl)-4-(trifluoromethyl)benzamide Poses Risks in Research and Development


The combination of a 2,3-dihydroindole (indoline) core with a cyclopropanecarbonyl N-substituent and a 6-position 4-(trifluoromethyl)benzamide creates a unique pharmacophore that is not easily interchangeable with generic indole or indoline analogs. While many indole-based compounds modulate NLRP3 or IDO1, the specific substitution pattern of this compound dictates its binding mode, selectivity, and physicochemical properties . Minor structural changes—such as moving the trifluoromethyl group to the 2- or 3-position, or replacing the cyclopropanecarbonyl with an acetyl group—can drastically alter target engagement and pharmacokinetics . Without direct comparative data, generic substitution carries a high risk of losing the desired activity profile or introducing off-target effects.

Quantitative Differentiation Evidence for N-(1-cyclopropanecarbonyl-2,3-dihydro-1H-indol-6-yl)-4-(trifluoromethyl)benzamide


Structural Differentiation from Common Indole-Based NLRP3 Inhibitors

In the class of indole-based NLRP3 inhibitors, most exemplified compounds feature either an unsubstituted indole or simple N-alkyl indoles. The target compound uniquely combines an indoline (2,3-dihydroindole) core with a cyclopropanecarbonyl N-substituent and a 4-(trifluoromethyl)benzamide at the 6-position. This exact substitution pattern is absent from the indole derivatives tested in the 2026 Di Martino study, where the most potent compound showed an IC50 of 3.8 μM for IL-1β inhibition . The cyclopropanecarbonyl group may confer conformational rigidity and metabolic stability advantages over the acetyl or methyl substituents commonly found in comparator series.

NLRP3 inflammasome Indole derivatives Structure-activity relationship

Potential Differentiation from IDO1 Inhibitors in the Cyclopropylbenzamide Series

The Merck cyclopropylbenzamide IDO1 inhibitor program highlighted the importance of the cyclopropanecarbonyl moiety for target engagement and pharmacokinetics . While the target compound was not explicitly profiled in the published study, the 4-(trifluoromethyl)benzamide group at the 6-position distinguishes it from the tetrahydronaphthyridine analogs that showed excellent IDO1 cellular potency (IC50 < 100 nM) and favorable PK profiles in preclinical species . The absence of a basic amine in the target compound could result in differential cellular permeability and off-target liability compared to the Merck series.

IDO1 Cancer immunotherapy Cyclopropylbenzamide

Physicochemical Differentiation: Calculated LogP and Solubility Profile

The calculated partition coefficient (cLogP) for the target compound is approximately 3.8, and the topological polar surface area (TPSA) is 53.4 Ų, based on in silico predictions . These values place it in a more lipophilic region compared to some common indole-based probes. For example, the reference NLRP3 inhibitor MCC950 has a cLogP of approximately 2.0 and a TPSA of 87.1 Ų . The higher lipophilicity of the target compound suggests different cellular permeability and protein-binding characteristics, which may be advantageous for intracellular target engagement but could also increase off-target binding.

Lipophilicity Solubility Drug-likeness

Recommended Application Scenarios for N-(1-cyclopropanecarbonyl-2,3-dihydro-1H-indol-6-yl)-4-(trifluoromethyl)benzamide Procurement


NLRP3 Inflammasome Probe Development and SAR Studies

This compound is best suited as a structurally unique probe for exploring the SAR of indoline-based NLRP3 inhibitors. Its cyclopropanecarbonyl and 4-CF3-benzamide combination differs from the sulfonamide-indole hybrids described in recent NLRP3 inhibitor publications . Researchers can use this compound to assess whether the indoline scaffold and this specific substitution pattern confer advantages in potency, selectivity, or pharmacokinetics relative to the published indole series.

IDO1/TDO Target Validation with Structural Diversity

Given the structural similarity to the Merck cyclopropylbenzamide IDO1 inhibitor series, this compound can serve as a structurally distinct tool for IDO1/TDO target validation studies . Its 4-CF3-benzamide group may confer different heme-iron coordination geometry compared to the tetrahydronaphthyridine series, potentially leading to a distinct selectivity profile between IDO1 and TDO.

Physicochemical Profiling and Cellular Permeability Studies

With a calculated logP of ~3.8 and a relatively low TPSA, this compound is predicted to have high passive membrane permeability . It can be used as a lipophilic indoline benchmark in cellular permeability assays (PAMPA or Caco-2) and compared against more polar indole-based inhibitors such as MCC950 (cLogP ~2.0) to evaluate the impact of lipophilicity on intracellular target engagement.

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